![molecular formula C16H20Cl6O2 B14388382 1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene CAS No. 88335-06-2](/img/structure/B14388382.png)
1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene is an organic compound characterized by a benzene ring substituted with two 5,5,5-trichloropentyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene typically involves the reaction of 1,4-dihydroxybenzene with 5,5,5-trichloropentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the trichloropentyl groups to less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully dechlorinated derivatives.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The trichloropentyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The benzene ring provides a stable scaffold that can facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(3,7-dimethyloctyl)oxy]benzene: Similar structure but with different alkyl substituents.
1,4-Bis[(2-chloroethyl)oxy]benzene: Contains shorter alkyl chains with fewer chlorine atoms.
1,4-Bis[(4-chlorobutyl)oxy]benzene: Similar structure with different chain length and chlorine substitution.
Uniqueness
1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene is unique due to the presence of the trichloropentyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
88335-06-2 |
|---|---|
Molecular Formula |
C16H20Cl6O2 |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1,4-bis(5,5,5-trichloropentoxy)benzene |
InChI |
InChI=1S/C16H20Cl6O2/c17-15(18,19)9-1-3-11-23-13-5-7-14(8-6-13)24-12-4-2-10-16(20,21)22/h5-8H,1-4,9-12H2 |
InChI Key |
WTSXBFOKJPHNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC(Cl)(Cl)Cl)OCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)
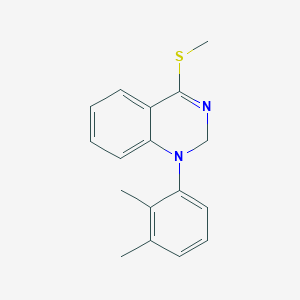
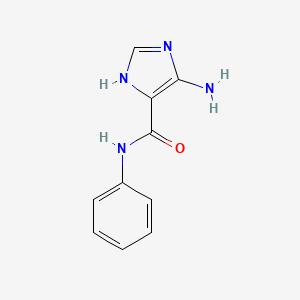
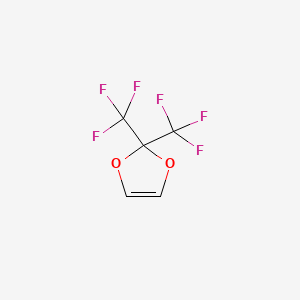
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)
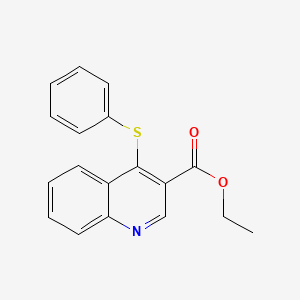
![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)
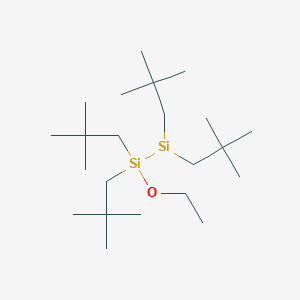
silane](/img/structure/B14388359.png)
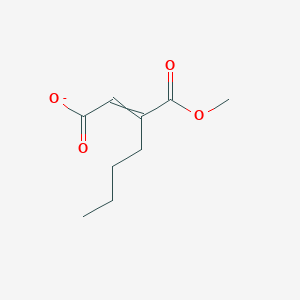
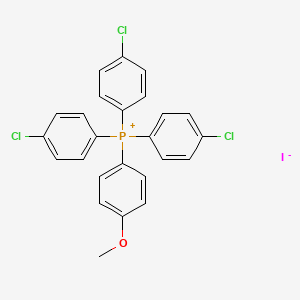
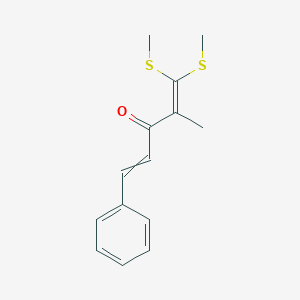
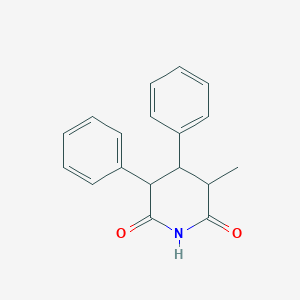
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
